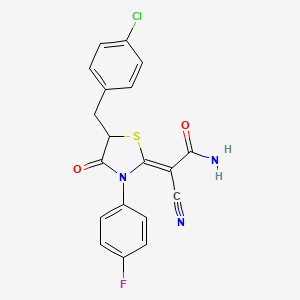

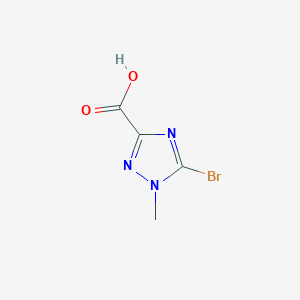

乙酸 3-((2-(4-甲基哌啶-1-甲酰)喹啉-4-基)氨基)苯甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using several methods. The classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

The molecular formula of quinoline is C9H7N. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline participates in electrophilic and nucleophilic substitution reactions. It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical and Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学研究应用

合成与衍生物形成

3-((2-(4-甲基哌啶-1-羰基)喹啉-4-基)氨基)苯甲酸乙酯参与各种化学合成过程,展示了其在有机化学中的多功能性。例如,它用于通过简便且廉价的工艺合成亚甲二氧基化喹啉-3-羧酸衍生物,突出了其在创造新化合物中的作用,这些化合物在制药和材料科学等不同领域具有进一步应用的潜力(高等人,2011)。此外,3-芳基-1-甲基-8-氧代-8H-蒽[9,1-gh]喹啉-2-羧酸乙酯已被合成,可潜在地用作液晶显示器中的染料,表明其在电子和光学材料开发中的用途(博伊诺夫和格拉布切夫,2003)。

光电二极管应用

该化合物还因其光伏特性和在有机-无机光电二极管制造中的潜在应用而受到研究。例如,新型嘧啶稠合喹啉羧酸酯部分已被合成并对其光学特性进行了分析,揭示了其由于其显着的光学行为和独特的响应表示而适用于光电二极管应用(埃尔坎齐等人,2020)。这强调了该化合物在光电子学和光子学领域推进技术的重要性。

有机化学与催化

在有机化学和催化领域,3-((2-(4-甲基哌啶-1-羰基)喹啉-4-基)氨基)苯甲酸乙酯的衍生物被用作复杂分子的合成中的中间体。例如,钳形4-官能化2-氨基甲基苯并[h]喹啉钌催化剂已被制备,证明了该化合物在促进酮还原反应中的用途(法切蒂等人,2016)。这突出了其在创建化学转化的高效催化剂方面的潜力,为可持续和绿色化学实践的发展做出了贡献。

作用机制

未来方向

属性

IUPAC Name |

ethyl 3-[[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-3-31-25(30)18-7-6-8-19(15-18)26-22-16-23(27-21-10-5-4-9-20(21)22)24(29)28-13-11-17(2)12-14-28/h4-10,15-17H,3,11-14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKEAIXUNWXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCC(CC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)

![N-(5-chloro-2-methoxyphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2679629.png)

![1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1h-pyrazole](/img/structure/B2679632.png)

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2679633.png)

![N-[2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2679637.png)

![N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2679639.png)

![N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2679641.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2679642.png)